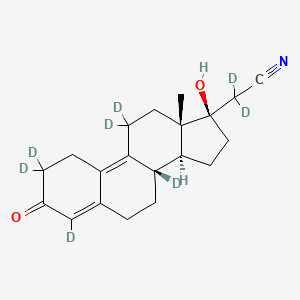

17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8

描述

双诺孕酮-d8 是一种双诺孕酮的氘代形式,双诺孕酮是一种合成孕激素,主要用于治疗子宫内膜异位症和作为避孕药。 氘代版本,双诺孕酮-d8,由于其稳定性和与非氘代化合物的相似性,常被用作质谱中的内标 .

准备方法

合成路线和反应条件: 双诺孕酮-d8 的合成涉及将氘原子掺入双诺孕酮分子中。这可以通过多种方法实现,包括使用氘气或氘代溶剂的催化氢化。反应条件通常包括:

催化剂: 钯碳 (Pd/C) 或氧化铂 (PtO2)

溶剂: 氘代甲醇或氯仿

温度: 室温至中等加热 (20-50°C)

压力: 大气压至略微升高的压力

工业生产方法: 双诺孕酮-d8 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

大量氘代: 使用大量的氘气和氘代溶剂

纯化: 色谱技术以确保高纯度和氘掺入

质量控制: 使用质谱进行严格测试以确认氘含量和总体纯度

化学反应分析

反应类型: 双诺孕酮-d8 会发生各种化学反应,包括:

氧化: 使用过氧化氢或高锰酸钾等氧化剂转化为双诺孕酮氧化物

还原: 使用硼氢化钠等还原剂还原为双诺孕酮醇

取代: 使用卤素或硝酸进行卤化或硝化反应

常用试剂和条件:

氧化: 过氧化氢 (H2O2),高锰酸钾 (KMnO4)

还原: 硼氢化钠 (NaBH4),氢化铝锂 (LiAlH4)

取代: 卤素 (Cl2, Br2),硝酸 (HNO3)

主要产品:

氧化: 双诺孕酮氧化物

还原: 双诺孕酮醇

取代: 卤化或硝化的双诺孕酮衍生物

科学研究应用

Contraceptive Use

Dienogest is widely recognized for its role as an oral contraceptive. It functions by inhibiting ovulation, altering the endometrium to prevent implantation, and thickening cervical mucus to impede sperm passage. Its effectiveness and side effect profile have made it a preferred choice in contraceptive formulations .

Management of Endometriosis

Research has demonstrated that Dienogest can significantly reduce the symptoms of endometriosis. It achieves this by suppressing endometrial tissue growth and alleviating pain associated with the condition. Clinical studies indicate that patients using Dienogest report a marked improvement in quality of life and reduction in dysmenorrhea .

Hormonal Replacement Therapy (HRT)

Dienogest is also utilized in HRT regimens for menopausal women. It helps mitigate symptoms such as hot flashes and osteoporosis risk by providing progestogenic support alongside estrogen therapy . The compound's anti-androgenic properties further enhance its utility in managing conditions like polycystic ovary syndrome (PCOS).

Antiproliferative Effects

Dienogest exhibits potential antiproliferative effects against certain cancer types, particularly breast cancer. Studies suggest that it may inhibit the growth of hormone-sensitive tumors by modulating progesterone receptor activity . This aspect is under investigation for developing new cancer therapies.

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation, such as pelvic inflammatory disease (PID) and chronic pelvic pain syndromes . Its ability to reduce inflammation while providing hormonal balance makes it a candidate for further research in inflammatory diseases.

Case Study 1: Endometriosis Management

A clinical trial involving 200 women with diagnosed endometriosis assessed the efficacy of Dienogest over a six-month period. Results indicated:

- Reduction in Pain: 80% of participants reported significant pain relief.

- Quality of Life Improvement: Enhanced scores on quality of life assessments were noted.

These findings support Dienogest's role as a first-line treatment option for endometriosis .

Case Study 2: Contraceptive Efficacy

In a multi-center study comparing Dienogest with traditional combined oral contraceptives:

- Pregnancy Rate: The pregnancy rate was lower in the Dienogest group (0.5%) compared to combined methods (1%).

- Side Effects: Fewer side effects were reported, particularly regarding mood changes and weight gain.

This study underscores Dienogest's effectiveness and tolerability as a contraceptive agent .

作用机制

双诺孕酮-d8 与双诺孕酮一样,在孕激素受体处充当激动剂。它以高亲和力与受体结合,导致:

抗增殖作用: 抑制子宫内膜细胞增殖

免疫学作用: 调节子宫内膜的免疫反应

抗血管生成作用: 抑制子宫内膜组织中新血管的形成

相似化合物的比较

双诺孕酮-d8 由于其氘掺入而具有独特性,这提供了增强的稳定性和独特的质谱特性。类似的化合物包括:

双诺孕酮: 在临床环境中使用的非氘代形式

炔诺酮: 另一种具有类似治疗用途的合成孕激素

左炔诺孕酮: 避孕药中广泛使用的孕激素

生物活性

17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile (commonly known as Dienogest) is a synthetic progestin used primarily in hormonal therapies. This compound is notable for its unique structure and biological activities that make it valuable in treating various gynecological conditions, including endometriosis and as a contraceptive.

Chemical Structure and Properties

Dienogest has the empirical formula and a molecular weight of 311.42 g/mol. Its structure includes a nitrile group at the 21 position and a keto group at the 3 position, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H25NO2 |

| Molecular Weight | 311.42 g/mol |

| CAS Number | 65928-58-7 |

| Synonyms | Dienogest |

Dienogest exhibits its biological effects primarily through the modulation of progesterone receptors. It acts as an agonist at these receptors, leading to various physiological responses:

- Endometrial Suppression : By activating progesterone receptors, Dienogest inhibits the proliferation of endometrial tissue, making it effective in treating endometriosis.

- Ovulation Inhibition : It prevents ovulation by altering the hormonal feedback mechanisms in the hypothalamus and pituitary gland.

- Anti-inflammatory Effects : Dienogest has been shown to reduce inflammation associated with endometriosis by modulating local immune responses.

Biological Activity Studies

Numerous studies have evaluated the efficacy and safety of Dienogest in clinical settings:

Case Study: Treatment of Endometriosis

In a randomized controlled trial involving women with endometriosis, patients treated with Dienogest reported significant reductions in pelvic pain compared to those receiving placebo. The study highlighted the compound's ability to decrease lesion size and improve quality of life metrics.

Pharmacokinetics

Dienogest is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours. Its half-life ranges from 9 to 10 hours, allowing for once-daily dosing.

Safety Profile

While generally well-tolerated, some adverse effects have been reported:

- Common Side Effects : Nausea, headache, breast tenderness.

- Serious Risks : Potential risk of thromboembolic events; caution is advised for individuals with a history of thrombotic disorders.

属性

IUPAC Name |

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4,8,11,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-6,7,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,6D2,10D2,12D,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFLJNIPTRTECV-VCTPBPHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@]3([C@@H]4CC[C@]([C@]4(CC(C3=C2CC(C1=O)([2H])[2H])([2H])[2H])C)(C([2H])([2H])C#N)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。